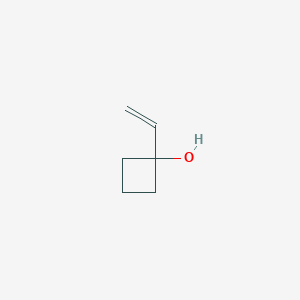
1-Ethenylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DNA Adducts and Mutagenesis
The etheno-bridged exocyclic DNA adducts, including 1,N^6-ethenodeoxyadenosine and 3,N^4-ethenodeoxycytine, are formed by several carcinogens, such as vinyl chloride and urethane. These adducts have been detected in liver DNA from humans and untreated rodents, suggesting their formation from endogenous lipid peroxidation products. This implies a role in mutagenesis and carcinogenesis (Nair et al., 1995).
Inorganic Crystal Engineering
In the realm of inorganic crystal engineering, 1-Ethenylcyclobutan-1-ol derivatives have been utilized in constructing unprecedented three-dimensional networks. This showcases a novel approach to crystal engineering, highlighting the versatility of cyclobutane-linked ligands in forming complex structures (Blake et al., 1997).
Catalysis and Olefin Metathesis
Monoaryloxide-pyrrolide (MAP) olefin metathesis catalysts, containing a chiral bitetralin-based aryloxide ligand, have shown efficiency in ethenolysis reactions of various olefins, including methyl oleate and cyclopentene. This demonstrates the potential of 1-Ethenylcyclobutan-1-ol derivatives in facilitating highly selective and efficient catalytic processes (Marinescu et al., 2009).
Environmental Pollution and DNA Damage
Research on the formation and persistence of etheno DNA adducts, such as 1,N^6-ethenodeoxyadenosine and 3,N^4-ethenodeoxycytine, in rodents exposed to DNA-damaging agents like vinyl chloride, underscores the environmental impact on genetic material. This highlights the significance of 1-Ethenylcyclobutan-1-ol derivatives in studying the effects of environmental pollutants on DNA integrity (Guichard et al., 1996).
Propiedades
IUPAC Name |
1-ethenylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-6(7)4-3-5-6/h2,7H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENZDZJSFGHDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2687154.png)
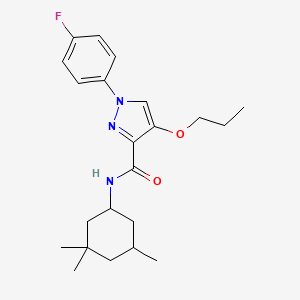
![N-[2-(1-cyclohexenyl)ethyl]-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B2687158.png)
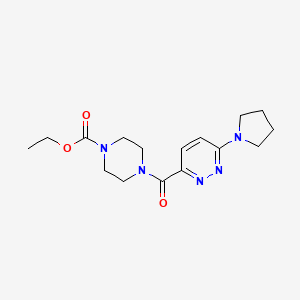
![3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2687162.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2687164.png)
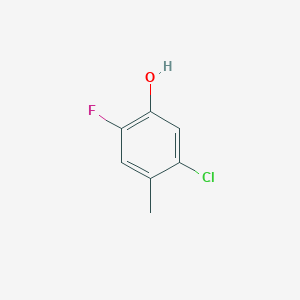
![2-Pyridin-4-ylsulfanyl-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2687166.png)
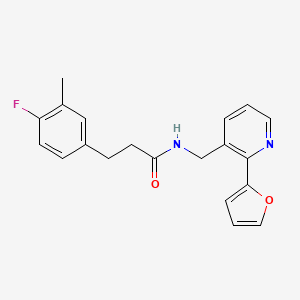
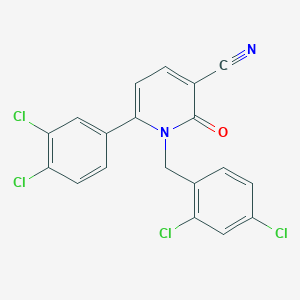
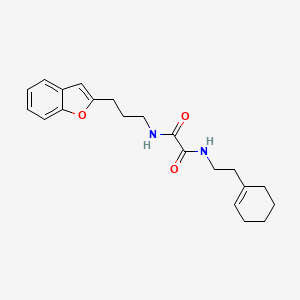
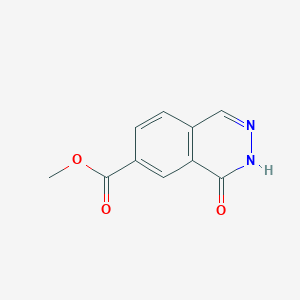
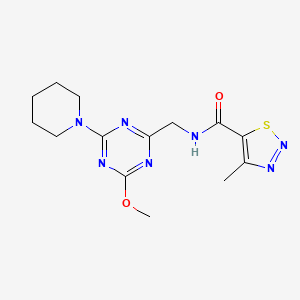
![4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687174.png)